molecular formula C16H25N5 B11735538 N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11735538
M. Wt: 287.40 g/mol
InChI Key: FCSAZWMGDGKMHB-UHFFFAOYSA-N
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Description

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by its unique structure, which includes a cyclopentyl group and two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Mechanism of Action

The mechanism of action of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor activity by binding to receptor sites . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure and the presence of a cyclopentyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other pyrazole derivatives.

Properties

Molecular Formula

C16H25N5

Molecular Weight

287.40 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine

InChI

InChI=1S/C16H25N5/c1-3-8-20-12-16(13(2)19-20)17-9-14-10-18-21(11-14)15-6-4-5-7-15/h10-12,15,17H,3-9H2,1-2H3

InChI Key

FCSAZWMGDGKMHB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=CN(N=C2)C3CCCC3

Origin of Product

United States

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